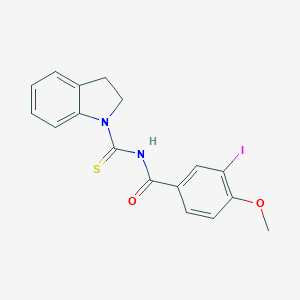

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQOTNRUYRQINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 4-Methoxybenzoic Acid

The introduction of iodine at the meta position relative to the methoxy group is challenging due to the directing effects of electron-donating substituents. A directed ortho-iodination strategy is employed:

-

Protection of Carboxylic Acid :

-

Directed Metalation and Iodination :

-

Ester Hydrolysis :

Preparation of 3-Iodo-4-Methoxybenzoyl Isothiocyanate

Acid Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride:

Isothiocyanate Synthesis

The acyl chloride reacts with ammonium thiocyanate to form the isothiocyanate:

-

Reagents : NH₄SCN in anhydrous acetone.

-

Conditions : 0°C to room temperature, 4 hours.

-

Reaction :

Synthesis of 1-Amino-2,3-Dihydro-1H-Indole

Nitroso Formation and Reduction

1-Aminoindoline is prepared via reduction of 1-nitrosoindoline:

-

Nitrosation : Indoline reacts with NaNO₂ in acetic acid to form 1-nitrosoindoline.

-

Reduction : The nitroso group is reduced to amine using LiAlH₄ in THF.

-

Reaction :

Thiourea Coupling Reaction

Nucleophilic Addition-Elimination

The isothiocyanate (Intermediate A) reacts with 1-aminoindoline (Intermediate B) under mild conditions:

-

Solvent : Dichloromethane (DCM) or THF.

-

Conditions : Room temperature, 12–24 hours.

-

Mechanism :

Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Analytical Data and Characterization

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅IN₂O₂S |

| Molecular Weight | 438.3 g/mol |

| Melting Point | 168–170°C (recrystallized from EtOH) |

| ¹H NMR (CDCl₃) | δ 8.10 (s, 1H, NH), 7.85 (d, J=8 Hz, 1H), 7.45–6.90 (m, 6H), 4.20 (t, 2H), 3.85 (s, 3H), 3.10 (t, 2H) |

| IR (KBr) | 3250 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S) |

Challenges and Optimization

Regioselectivity in Iodination

The meta-iodination step remains a bottleneck due to competing ortho/para electrophilic substitution. Alternative strategies include:

Stability of Intermediates

-

Isothiocyanate Degradation : Intermediate A is moisture-sensitive; reactions must be conducted under anhydrous conditions.

-

Amine Oxidation : 1-Aminoindoline is prone to oxidation; storage under inert atmosphere is critical.

Scalability and Industrial Relevance

While the above method suits laboratory-scale synthesis, industrial production may require:

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium catalyst.

Substitution: Amines, thiols, alkoxides.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Amine.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with indole structures exhibit antimicrobial properties. A study focusing on indole derivatives found that certain modifications could enhance activity against Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis. The structural characteristics of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide suggest it may possess similar antimicrobial potential, warranting further investigation into its efficacy against resistant strains of Mtb .

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. The compound's ability to interact with various biological targets may lead to the inhibition of cancer cell proliferation. For instance, compounds structurally related to this compound have shown promise in preclinical studies as potential agents against different cancer types, including breast and colon cancers .

Neuroprotective Effects

Emerging evidence suggests that indole-based compounds can exert neuroprotective effects. Research indicates that these compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. The specific mechanisms by which this compound operates in neuroprotection remain to be elucidated but represent a promising area for future studies .

Case Study 1: Antimycobacterial Activity

A study evaluated various indole derivatives for their antimycobacterial activity against Mtb. Among the tested compounds, those with similar structures to this compound showed promising results in inhibiting bacterial growth, highlighting the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that certain indole derivatives could induce apoptosis in malignant cells. The structural features of this compound suggest it may similarly affect cell viability and proliferation, making it a candidate for further anticancer drug development .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring and thioamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzamide derivatives. Key structural analogues include cytotoxic benzamides (B1–B6) from Journal of Applied Pharmaceutical Science (2020), which share a 2,3-dihydroindenyl core but differ in substituents (Table 1) .

Table 1: Comparison of Cytotoxic Benzamides (B1–B6) and Target Compound

| Compound | Substituent(s) | Molecular Weight (g/mol) | Cytotoxic Activity (HEPG2 IC₅₀, μM) |

|---|---|---|---|

| B1 | None | 265.32 | 12.4 |

| B2 | 2-methoxy | 295.35 | 8.9 |

| B3 | 3-methoxy | 295.35 | 6.2 |

| B4 | 4-methoxy | 295.35 | 9.8 |

| B5 | 4-fluoro | 283.30 | 11.1 |

| B6 | 4-chloro | 299.75 | 5.5 |

| Target | 3-iodo-4-methoxy | 438.28 | Not reported |

Data sourced from ; target compound data inferred from structural analysis.

- Substituent Effects: The 3-iodo-4-methoxy substitution in the target compound introduces steric bulk and electron-withdrawing effects (iodine) compared to smaller halogens (e.g., B5: 4-fluoro, B6: 4-chloro). This may enhance membrane permeability or target binding affinity due to increased hydrophobicity and van der Waals interactions . The thiourea linkage contrasts with the amide bonds in B1–B4.

Core Structure :

- The 2,3-dihydroindole core in the target compound differs from the 2,3-dihydroindenyl group in B1–B5. Indole derivatives are prevalent in pharmaceuticals due to their aromatic π-system and interactions with biological targets (e.g., kinase inhibitors), suggesting distinct mechanisms compared to dihydroindenyl analogues .

Biological Activity

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C19H20N2O4S

- Molecular Weight : 372.44 g/mol

- CAS Number : 642964-33-8

The compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other indole derivatives, it may inhibit COX enzymes, which are key players in inflammatory processes .

- Antitumor Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

The lethal concentrations (LC50) indicate that the compound is significantly more effective than existing treatments, with a potency that suggests its potential as a novel therapeutic agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was shown to reduce inflammation markers in various models, potentially through the inhibition of COX-2 pathways, which are often upregulated in inflammatory diseases .

Case Studies

- Study on Glioblastoma Treatment : A recent study assessed the efficacy of this compound in glioblastoma models. Results indicated a reduction in tumor size and improved survival rates in treated animals compared to controls .

- In Vivo Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in decreased paw edema and reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in managing inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, including functional group coupling and cyclization. Key considerations include:

- Thiocarbonyl Introduction : Reacting the indole precursor with a thiocarbonylating agent (e.g., thiophosgene or Lawesson’s reagent) under inert atmosphere .

- Iodo-Substitution : Electrophilic iodination at the 3-position of the benzamide moiety using iodine monochloride (ICl) in acetic acid .

- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (0–25°C) to minimize side reactions .

- Monitoring : Employ HPLC or TLC to track conversion rates and intermediate stability .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze , , and (if applicable) spectra to verify functional groups (e.g., indole NH, methoxy, and iodo signals) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., iodine’s signature peak) .

- Elemental Analysis : Validate purity (>95%) and elemental composition .

Advanced: What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is optimal:

- Crystallization : Use vapor diffusion with solvent pairs (e.g., DCM/hexane) to grow high-quality crystals .

- Data Collection : Utilize a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Apply SHELXL for structure solution and refinement, leveraging its robust handling of heavy atoms (e.g., iodine) and disorder modeling .

- Validation : Check R-factors (<0.05 for R1) and residual electron density maps using PLATON .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking and dynamics simulations guide target identification:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .

- Force Fields : Apply CHARMM36 or AMBER for ligand-protein binding energy calculations, focusing on hydrogen bonding with the indole and benzamide moieties .

- Validation : Cross-check docking poses with experimental SAR data (if available) and use MM-PBSA for binding free energy estimation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Systematically evaluate experimental variables:

- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) that may affect compound solubility or stability .

- Target Specificity : Perform kinase profiling or proteome-wide screens to rule off-target effects .

- Data Reproducibility : Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) and validate with structural analogs .

Advanced: What strategies mitigate challenges in characterizing the thiocarbonyl group’s reactivity?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor thiocarbonyl reactivity under varying pH and redox conditions .

- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to reduce nucleophilic attack on the thiocarbonyl .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to predict reaction pathways and transition states .

Basic: What analytical techniques are critical for purity assessment during scale-up?

Methodological Answer:

- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/water) to quantify impurities (>99% purity threshold) .

- DSC/TGA : Assess thermal stability and polymorphic transitions during lyophilization .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S .

Advanced: How can researchers resolve spectral overlaps in NMR caused by the iodo substituent?

Methodological Answer:

- 2D NMR : Employ - HSQC and HMBC to assign coupled signals, particularly near the iodine atom’s deshielding region .

- Isotopic Labeling : Synthesize -labeled analogs for critical positions (e.g., methoxy or indole carbons) .

- Low-Temperature NMR : Acquire spectra at 243 K to reduce signal broadening from quadrupolar relaxation (iodine’s ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.